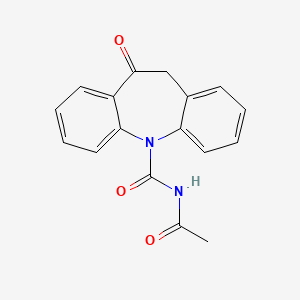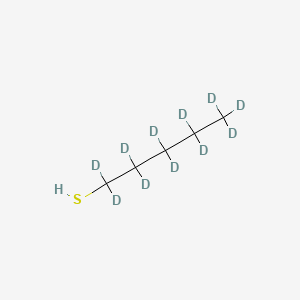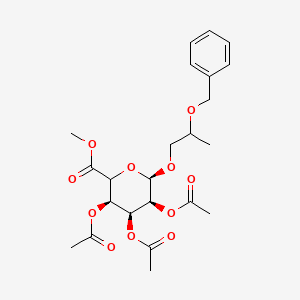
Benzyl Triflusulfuron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl Triflusulfuron is an intermediate compound used in the synthesis of Triflusulfuron, an anilinopyrimidine fungicide. This fungicide is particularly effective in managing fungal diseases in strawberries. The molecular formula of this compound is C23H23F3N6O6S, and it appears as a white solid.
Preparation Methods
The synthesis of Benzyl Triflusulfuron involves the reaction between benzyl Grignard reagents and phosphinic acid thioesters, which have a phosphorus-sulfur bond . This method is advantageous due to its wide substrate scope and applicability in synthesizing drug analogs . Industrial production methods typically involve the use of high-quality, certified reference materials to ensure consistency and purity .
Chemical Reactions Analysis
Benzyl Triflusulfuron undergoes various chemical reactions, including:
Oxidation: The benzylic carbon atom is particularly reactive and can be oxidized to benzoic acids using reagents like potassium permanganate under acidic conditions.
Substitution: Benzyl halides, such as this compound, undergo typical substitution reactions of alkyl halides.
Reduction: Electrophilic nitration and Friedel-Crafts acylation reactions introduce deactivating, meta-directing substituents on the aromatic ring, which can be reduced to electron-donating groups.
Scientific Research Applications
Benzyl Triflusulfuron has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of Triflusulfuron, which is used in agricultural chemistry to manage fungal diseases.
Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal properties.
Medicine: Research into its derivatives explores their potential as drug analogs for various therapeutic applications.
Industry: this compound is used in the production of high-quality, certified reference materials for analytical standards.
Mechanism of Action
The mechanism of action of Benzyl Triflusulfuron involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants . This inhibition disrupts the production of essential amino acids, leading to the death of the target organism. The molecular targets include the ALS enzyme and associated pathways involved in amino acid synthesis .
Comparison with Similar Compounds
Benzyl Triflusulfuron can be compared to other similar compounds, such as:
Triflusulfuron: The primary compound synthesized using this compound, known for its fungicidal properties.
Benzyl Chloride: Another benzyl halide that undergoes similar substitution reactions.
Benzyl Alcohol: A compound with similar structural features but different applications, such as in fragrances and preservatives.
This compound stands out due to its specific use as an intermediate in synthesizing Triflusulfuron, highlighting its importance in agricultural chemistry.
Properties
Molecular Formula |
C23H23F3N6O6S |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
benzyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate |
InChI |
InChI=1S/C23H23F3N6O6S/c1-14-8-7-11-16(18(33)37-12-15-9-5-4-6-10-15)17(14)39(35,36)31-21(34)28-19-27-20(32(2)3)30-22(29-19)38-13-23(24,25)26/h4-11H,12-13H2,1-3H3,(H2,27,28,29,30,31,34) |
InChI Key |
PGGYMFSRCCPYII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)NC(=O)NC3=NC(=NC(=N3)OCC(F)(F)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


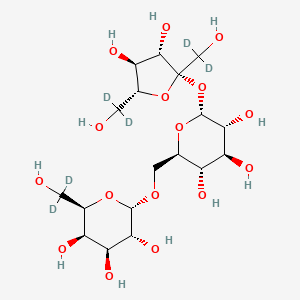

![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
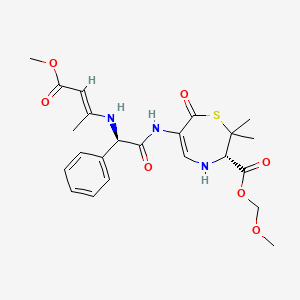
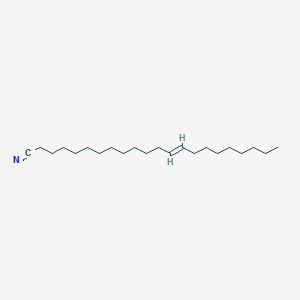
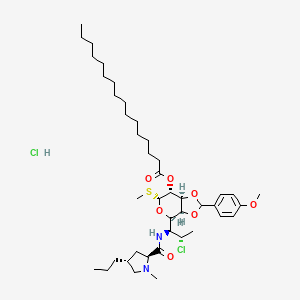
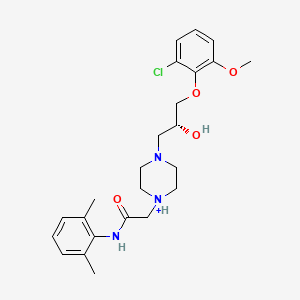
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
